molecular formula C8H14ClNO2 B6164146 5-aminobicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride CAS No. 2375193-32-9

5-aminobicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride

Cat. No.: B6164146
CAS No.: 2375193-32-9
M. Wt: 191.65 g/mol
InChI Key: KTWIDGJWUVCLRY-UHFFFAOYSA-N
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Description

5-Aminobicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H14ClNO2. It is a bicyclic compound featuring an amino group and a carboxylic acid group, making it an interesting subject for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-aminobicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Aminobicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Aminobicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-aminobicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Aminobicyclo[2.2.1]heptane-1-carboxylic acid: Similar bicyclic structure but with a different ring size.

    5-Aminobicyclo[3.1.0]hexane-1-carboxylic acid: Another bicyclic compound with a different ring system.

    5-Aminobicyclo[4.1.0]heptane-1-carboxylic acid: Features a larger bicyclic system.

Uniqueness

5-Aminobicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Its combination of an amino group and a carboxylic acid group within a rigid bicyclic framework makes it a valuable compound for various applications .

Properties

CAS No.

2375193-32-9

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

5-aminobicyclo[3.1.1]heptane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c9-8-3-1-2-7(4-8,5-8)6(10)11;/h1-5,9H2,(H,10,11);1H

InChI Key

KTWIDGJWUVCLRY-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC(C1)(C2)N)C(=O)O.Cl

Purity

95

Origin of Product

United States

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